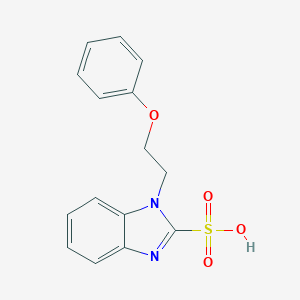
N-(3-acetylphenyl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDB is a chemical compound that belongs to the family of benzamides. It was first synthesized in 1973 by David E. Nichols and his team at Purdue University. Since then, APDB has been studied for its potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of APDB is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
APDB has been shown to have various biochemical and physiological effects. In animal studies, APDB has been shown to increase serotonin levels in the brain, which may contribute to its potential therapeutic uses as an antidepressant and anxiolytic agent. APDB has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic uses in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
APDB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a valuable tool for researchers. However, APDB also has limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. It also has limited selectivity for the 5-HT2A receptor, which can make it difficult to study the specific effects of this receptor.
Future Directions
There are several future directions for the study of APDB. One potential direction is the development of new drugs based on the structure of APDB. Another potential direction is the study of the effects of APDB on other serotonin receptors and their potential therapeutic uses. Additionally, more studies are needed to fully understand the mechanism of action of APDB and its potential therapeutic uses in various fields.
In conclusion, APDB is a chemical compound that has potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is relatively easy to synthesize and has been extensively studied. However, more studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of APDB involves the reaction of 3,4-difluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is APDB, which is a white crystalline powder.
Scientific Research Applications
APDB has been extensively studied for its potential therapeutic uses in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APDB has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the serotonin system. In pharmacology, APDB has been studied for its potential use as an anti-inflammatory agent and as a tool for studying the immune system. In medicinal chemistry, APDB has been studied for its potential use as a lead compound for the development of new drugs.
properties
Molecular Formula |
C15H11F2NO2 |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3,4-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20) |
InChI Key |
PIAMGWONWMBADV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)



